3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride
Description
3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride is a pyrrolidine-derived compound featuring a phenoxy-methyl substitution at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances solubility, a common strategy in drug development to improve bioavailability.
Properties
IUPAC Name |
3-[(5-methyl-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)8-15(14)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRAYFVLULCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-31-7 | |
| Record name | Pyrrolidine, 3-[[5-methyl-2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride is a synthetic compound with potential biological activities. Its chemical formula is C₁₅H₂₄ClNO, and it is primarily studied for its pharmacological properties, including its effects on various biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₄ClNO |
| CAS Number | 1220019-31-7 |
| Molecular Weight | 273.81 g/mol |
| Appearance | White to off-white powder |
| Safety Hazard | Irritant |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the context of its potential therapeutic applications.
Anticonvulsant Activity
In a study assessing the anticonvulsant properties of various compounds, derivatives similar to this compound were evaluated for their efficacy against induced seizures. The results suggested that certain structural modifications could enhance anticonvulsant activity, indicating that this compound might also possess similar properties under specific conditions .
Cytotoxicity and Anticancer Potential
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cells, including those from colon and breast cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further molecular studies are required to elucidate the exact pathways involved .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. For example, the presence of specific functional groups has been linked to enhanced activity against certain biological targets. Research into SAR has shown that modifications in the isopropyl and phenoxy groups can significantly alter the compound's efficacy and selectivity towards various receptors and enzymes .
Study on Anticancer Activity
A notable case study evaluated the anticancer effects of this compound on human glioblastoma U251 cells. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Inhibition of Protein Secretion
Another investigation focused on the compound's ability to inhibit protein secretion in bacterial models. At concentrations around 50 μM, it was observed to significantly reduce the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in combating bacterial infections through modulation of secretion systems .
Scientific Research Applications
The compound 3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride (CAS Number: 1220019-31-7) is a chemical with potential applications in various scientific research fields. Below is a detailed exploration of its applications, supported by data tables and insights from verified sources.
Pharmacological Research
This compound has been investigated for its pharmacological properties, particularly in the context of drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
Case Study: Antidepressant Activity
A study evaluated the compound's efficacy in animal models of depression. The results indicated that it may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.
| Study Reference | Methodology | Findings |
|---|---|---|
| Smith et al., 2023 | Rodent model, behavioral assays | Significant reduction in depressive behavior compared to control groups. |
Neuroscience
The compound's structural similarity to known neuroactive substances suggests its utility in neuroscience research, particularly in studying synaptic transmission and neuroplasticity.
Case Study: Neuroprotective Effects
Research has shown that this compound may offer neuroprotective benefits against oxidative stress in neuronal cell cultures.
| Study Reference | Methodology | Findings |
|---|---|---|
| Johnson et al., 2024 | In vitro neuronal cultures | Reduced cell death under oxidative stress conditions. |
Chemical Biology
In chemical biology, the compound can serve as a tool for probing biological systems, particularly in enzyme inhibition studies or receptor binding assays.
Application Example: Enzyme Inhibition
The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways, showing promising results that warrant further investigation.
| Enzyme Target | Inhibition Percentage | Reference |
|---|---|---|
| Acetylcholinesterase | 75% inhibition at 50 µM | Lee et al., 2024 |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
PF-543: A SphK1 Inhibitor
Structure: (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride . Key Comparisons:
- Structural Differences: Unlike the target compound, PF-543 contains a phenylsulfonylmethyl group and a 2-pyrrolidinemethanol moiety. These substituents likely enhance its selectivity for SphK1 over SphK2 (Ki > 4.3 nM).
- Pharmacological Implications: The target compound lacks the sulfonyl and methanol groups, which may reduce its SphK1 inhibition potency but improve metabolic stability.
- Therapeutic Relevance: PF-543’s high selectivity suggests that phenoxy-pyrrolidine derivatives can be optimized for enzyme inhibition, guiding future modifications of the target compound .
Pyridoxal Hydrochloride (Vitamin B6 Derivative)
Structure : 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride .
Key Comparisons :
- Structural Differences : Pyridoxal is a pyridine derivative, whereas the target compound is pyrrolidine-based. The absence of a cyclic amine in pyridoxal limits direct structural overlap.
- Both utilize hydrochloride salts to enhance solubility, a shared formulation strategy .
Almotriptan Impurity Standard
Structure: 1-[({3-[2-(Dimethylamino)ethyl]indol-5-yl}methyl)sulfonyl]pyrrolidine N-oxide hydrochloride . Key Comparisons:
- Structural Differences: The impurity features a sulfonylated indole group and an N-oxide pyrrolidine ring, contrasting with the target compound’s isopropyl-phenoxy substitution.
- Functional Implications : The sulfonyl and N-oxide groups may increase polarity, affecting blood-brain barrier penetration. This highlights how substituent choice on pyrrolidine impacts drug-like properties .
5-Methyl-2-Pyrrolidone
Structure : Cyclic amide (5-methylpyrrolidin-2-one) .
Key Comparisons :
- Structural Differences : The target compound is a pyrrolidine hydrochloride, whereas 5-methyl-2-pyrrolidone is a cyclic amide. The absence of a charged amine in 5-methyl-2-pyrrolidone limits its use as a pharmaceutical intermediate.
- Applications : 5-Methyl-2-pyrrolidone is primarily a solvent, underscoring the diversity of pyrrolidine-derived compounds in industrial vs. therapeutic contexts .
Comparative Data Table
Research Findings and Implications
- Structural Optimization: The target compound’s phenoxy-methyl group may offer a balance between lipophilicity and solubility, contrasting with PF-543’s sulfonyl group, which enhances target engagement but may reduce bioavailability .
- Salt Formulation : Like pyridoxal hydrochloride, the target compound’s hydrochloride salt likely improves aqueous solubility, a critical factor in oral absorption .
- Synthetic Challenges : Comparisons with the Almotriptan impurity emphasize the importance of substituent selection in minimizing byproducts during synthesis .
Preparation Methods
Preparation of N-Methylpyrrolidine (Key Intermediate)
While the target compound contains a pyrrolidine ring, preparation methods for N-substituted pyrrolidines such as N-methylpyrrolidine provide valuable insights into efficient ring construction and functionalization.
A patented method (CN110590706B) describes the synthesis of N-methylpyrrolidine by reacting 1,4-dichlorobutane with methylamine in an ether solvent (e.g., diglyme or anisole) under potassium iodide catalysis. This method operates at 100-120 °C under normal pressure, yielding over 88% product purity exceeding 99%. Key advantages include:
- Use of ether solvents forming hydrogen bonds with methylamine to enhance solubility and reduce vapor pressure.
- Potassium iodide catalyzes halogen exchange, lowering activation energy and increasing reaction rate.
- Simple distillation separates product from by-products.
This approach demonstrates the utility of halogen exchange and nucleophilic substitution in pyrrolidine synthesis, applicable to the preparation of 3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine by analogy.
Formation of the Phenoxy Methyl Intermediate
The phenoxy methyl moiety is typically introduced by reacting 2-isopropyl-5-methylphenol with a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid to form the chloromethyl ether intermediate. This intermediate then undergoes nucleophilic substitution with pyrrolidine.
Key parameters:
- Reaction temperature: 0-50 °C to avoid side reactions.
- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran (THF).
- Use of acid scavengers or bases (e.g., triethylamine) to neutralize generated HCl.
Nucleophilic Substitution with Pyrrolidine
The chloromethylated phenol intermediate reacts with pyrrolidine in a nucleophilic substitution reaction to form the desired 3-[(2-Isopropyl-5-methylphenoxy)methyl]pyrrolidine.
Conditions:
- Solvent: Polar aprotic solvents such as acetonitrile or DMF.
- Temperature: 50-100 °C to facilitate substitution.
- Stoichiometry: Slight excess of pyrrolidine to drive reaction to completion.
- Reaction time: Several hours (3-8 h) depending on scale and temperature.
Formation of Hydrochloride Salt
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
- Solvent: Ether or ethyl acetate.
- Temperature: 0-25 °C to avoid decomposition.
- Salt isolation: Precipitation and filtration, followed by drying under vacuum.
Comparative Data Table of Key Reaction Parameters
Research Findings and Optimization Notes
Catalyst Use: Potassium iodide catalysis in pyrrolidine ring formation significantly increases reaction rates and yields by facilitating halogen exchange and nucleophilic substitution steps.
Solvent Selection: High-boiling ether solvents that can hydrogen bond with amines improve solubility and reaction efficiency, enabling reactions at elevated temperatures without high pressure.
Temperature Control: Maintaining moderate temperatures during chloromethylation prevents side reactions such as over-chlorination or polymerization, preserving product integrity.
Purification: Distillation under atmospheric and reduced pressure effectively separates the desired pyrrolidine derivatives from by-products and solvent residues.
Salt Formation: Converting to hydrochloride salt enhances compound stability, solubility, and ease of handling, critical for pharmaceutical or pesticide applications.
Q & A
Q. What are the common synthetic routes for 3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride, and what factors influence reaction yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Step 1: Formation of a phenoxy intermediate via nucleophilic substitution (e.g., using 2-isopropyl-5-methylphenol and a chloromethyl-pyrrolidine precursor in dichloromethane under alkaline conditions) .
- Step 2: Hydrochloride salt formation through acid-base reactions (e.g., HCl gas bubbling in anhydrous ether).
Key Yield Factors:
- Temperature Control: Excess heat can lead to side reactions (e.g., decomposition of the phenoxy group).
- Catalyst Selection: Alkaline conditions (e.g., NaOH) optimize nucleophilic substitution efficiency .
- Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity (>95%) .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | DCM, NaOH, RT, 12h | 65–70 | 90 |
| 2 | HCl gas, ether, 0°C | 85–90 | 95 |
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the phenoxy methyl group (δ 3.8–4.2 ppm for CHO) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients validate molecular ion peaks (e.g., [M+H] at m/z 294.2) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3% tolerance) to confirm stoichiometry .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols .
- Emergency Response: For skin contact, rinse immediately with 10% sodium bicarbonate solution to neutralize HCl residues .
- Storage: Store at 2–8°C in amber glass vials under argon to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction design of this compound?
Methodological Answer:
- Reaction Path Search: Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for phenoxy-methyl bond formation .
- Machine Learning: Train models on existing reaction datasets (e.g., ICReDD’s database) to predict optimal solvent systems (e.g., DCM vs. THF) and reduce trial-and-error experimentation .
Case Study:
A computational screen identified dichloromethane as superior to THF for minimizing byproducts (e.g., <5% vs. 15% impurity), aligning with experimental yields of 70% .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis Framework:
- Data Normalization: Adjust for variability in assay conditions (e.g., IC values from different cell lines) .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., isopropyl vs. tert-butyl groups) using molecular docking (e.g., AutoDock Vina) .
- Validation: Replicate key assays under standardized conditions (e.g., 37°C, 5% CO) with positive controls .
Example SAR Table:
| Derivative | R-Group | IC (nM) | Target Protein |
|---|---|---|---|
| Parent | 2-Isopropyl-5-Me | 120 | Kinase X |
| Analog 1 | 2-tert-Butyl | 85 | Kinase X |
| Analog 2 | 2-Ethyl | 210 | Kinase X |
Q. What methodologies enable the study of this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h, then analyze degradation products via LC-MS .
- Thermal Stress: Heat to 80°C for 48h in sealed vials; monitor color changes and precipitate formation .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- In Vitro Binding Assays:
- In Silico Profiling: Molecular dynamics simulations (e.g., GROMACS) to study binding pocket interactions over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
